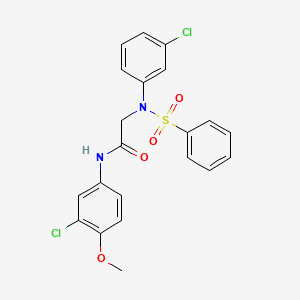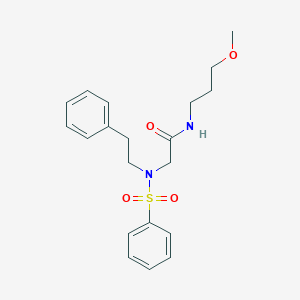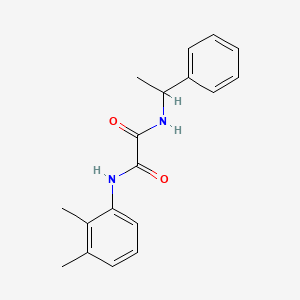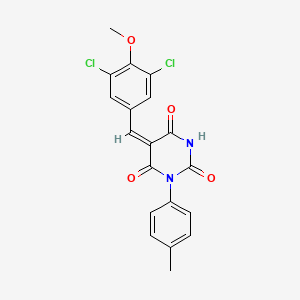
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as EMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMPC is a pyrazole-based compound that has shown promising results in scientific research, particularly in the areas of cancer treatment, anti-inflammatory effects, and neuroprotection.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the inhibition of various signaling pathways that are involved in cancer progression and inflammation. 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the PI3K/Akt/mTOR pathway, which is responsible for cell proliferation and survival. 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have a wide range of biochemical and physiological effects. Studies have shown that 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can induce cell cycle arrest, inhibit cell migration and invasion, and promote cell death in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to reduce oxidative stress and inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its high specificity towards cancer cells and its ability to induce apoptosis in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have low toxicity in animal models. However, one of the limitations of using 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. One potential area of research is the development of more efficient synthesis methods for 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and its potential applications in other areas such as neuroprotection. Finally, more studies are needed to determine the optimal dosage and administration route for 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in various animal models.
Méthodes De Synthèse
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-ethoxy-3-methoxybenzaldehyde and hydrazine hydrate in the presence of acetic acid, followed by the reaction with ethyl acetoacetate and hydrazine hydrate. The resulting compound is then subjected to cyclization with the help of phosphorous oxychloride and triethylamine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in cancer treatment. Studies have shown that 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits anti-tumor effects by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have anti-inflammatory effects by suppressing the production of inflammatory cytokines and reducing oxidative stress.
Propriétés
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-3-20-11-5-4-8(6-12(11)19-2)9-7-10(17-16-9)13(18)15-14/h4-7H,3,14H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDZOBLCOSMUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5061180.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)


![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5061208.png)
![11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5061211.png)
![N-benzyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5061219.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5061224.png)
![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5061248.png)



![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)